2-Isocyanato-5-methylbenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-isocyanato-5-methylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c1-7-2-3-9(11-6-12)8(4-7)5-10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCMDRMRFYQMGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Isocyanato 5 Methylbenzonitrile
Phosgenation and Phosgene-Derivative Routes to 2-Isocyanato-5-methylbenzonitrile
The most direct industrial method for the synthesis of isocyanates involves the reaction of a primary amine with phosgene (B1210022) or a phosgene equivalent. nih.gov This approach is characterized by its efficiency and high yields but requires careful handling of highly toxic reagents.
The primary amine precursor for the synthesis of this compound is 5-amino-2-methylbenzonitrile. chemimpex.com The reaction involves treating this aminobenzonitrile with phosgene (COCl₂). The process typically occurs in an inert solvent. The amine's nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of phosgene, leading to the formation of a carbamoyl (B1232498) chloride intermediate. Subsequent heating of this intermediate results in the elimination of hydrogen chloride (HCl) to yield the final isocyanate product. nih.gov The high toxicity of phosgene gas is a significant drawback to this method, necessitating stringent safety protocols. nih.gov
To circumvent the hazards associated with phosgene gas, solid and less toxic phosgene surrogates are commonly employed in laboratory settings. scholaris.ca Triphosgene (B27547), or bis(trichloromethyl) carbonate (BTC), is a stable, crystalline solid that serves as a convenient substitute for phosgene. nih.gov In the presence of a base, such as triethylamine or pyridine (B92270), triphosgene decomposes to release three equivalents of phosgene in situ.
The reaction of 5-amino-2-methylbenzonitrile with triphosgene is typically carried out in an anhydrous solvent like dichloromethane (B109758) or toluene at low temperatures. chemicalforums.com A base is added to neutralize the HCl generated during the reaction, driving the formation of the isocyanate. researchgate.net This method offers a safer and more manageable procedure compared to using gaseous phosgene while providing good yields of the desired isocyanate. nih.govorgsyn.org
| Reagent | Chemical Formula | Physical State | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Phosgene | COCl₂ | Gas | High reactivity, cost-effective for industrial scale | Extremely toxic, difficult to handle nih.gov |
| Triphosgene (BTC) | C₃Cl₆O₃ | Solid | Safer to handle and store, precise stoichiometry nih.gov | Higher cost, requires activation |
Rearrangement Reactions for Isocyanate Formation Applied to Benzonitrile (B105546) Systems
Isocyanates can also be synthesized through several classical rearrangement reactions. These methods avoid the use of phosgene and its derivatives, offering alternative synthetic pathways from carboxylic acid derivatives. google.comnih.gov
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide (B81097) to form an isocyanate and nitrogen gas. wikipedia.org To apply this to the synthesis of this compound, a suitable carboxylic acid precursor, such as 2-cyano-4-methylbenzoic acid, is required.
The synthesis involves a multi-step process:
Acyl Azide Formation : The carboxylic acid is first converted into an acyl chloride or activated ester, which is then reacted with an azide source, like sodium azide, to form the corresponding acyl azide. masterorganicchemistry.com
Rearrangement : The acyl azide is carefully heated in an inert solvent. It undergoes a concerted rearrangement where the alkyl or aryl group migrates from the carbonyl carbon to the nitrogen atom, with the simultaneous loss of dinitrogen (N₂), a thermodynamically stable leaving group. wikipedia.orgnrochemistry.com This step produces the target isocyanate.
The key advantage of the Curtius rearrangement is the mild conditions under which the rearrangement can occur and the formation of the highly stable nitrogen gas as the only byproduct. nih.gov
The Schmidt reaction provides another route to isocyanates from carboxylic acids using hydrazoic acid (HN₃) in the presence of a strong acid catalyst, such as sulfuric acid. The starting material would again be a benzonitrile derivative containing a carboxylic acid group, like 2-cyano-4-methylbenzoic acid.
In this reaction, the carboxylic acid is protonated by the strong acid, making it susceptible to nucleophilic attack by hydrazoic acid. A series of steps involving dehydration and rearrangement leads to the migration of the aryl group to a nitrogen atom and the expulsion of nitrogen gas, ultimately forming the isocyanate. While related to the Curtius rearrangement, the Schmidt reaction allows for a one-pot conversion from a carboxylic acid without the need to isolate the azide intermediate.
The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivative into an isocyanate. wikipedia.org The precursor for this route would be a hydroxamic acid derived from a benzonitrile carboxylic acid, such as 2-cyano-4-methylbenzohydroxamic acid.
The process typically requires the activation of the hydroxamic acid by converting the hydroxyl group into a better leaving group, often through acylation or sulfonylation. lscollege.ac.in Upon treatment with a base, the activated hydroxamic acid undergoes rearrangement. scispace.com The aryl group migrates to the nitrogen atom as a carboxylate or sulfonate anion is eliminated, yielding the isocyanate. scispace.com Recent developments have explored methods that can initiate the rearrangement from free hydroxamic acids under milder conditions. nih.govsemanticscholar.org
| Reaction Name | Starting Material Precursor | Key Intermediate | Key Reagents |
|---|---|---|---|
| Curtius Rearrangement | Carboxylic Acid | Acyl Azide | Sodium azide, heat or UV light wikipedia.orgnih.gov |
| Schmidt Reaction | Carboxylic Acid | Protonated azido (B1232118) intermediate | Hydrazoic acid (HN₃), strong acid (e.g., H₂SO₄) |
| Lossen Rearrangement | Hydroxamic Acid | O-Acylated/Sulfonylated Hydroxamate | Activating agent (e.g., Ac₂O, SO₂Cl₂), base lscollege.ac.in |
Reductive Carbonylation Strategies for Aryl Isocyanates (Palladium-catalyzed approaches)
A prominent alternative to the hazardous phosgene route is the reductive carbonylation of nitroaromatic compounds. universiteitleiden.nl This method offers a more direct pathway by converting a nitro group into an isocyanate group in a single step using carbon monoxide (CO) as a C1 building block. ukessays.com Palladium-based catalyst systems have proven to be particularly effective for this transformation due to palladium's ability to easily shuttle between oxidation states (0 and +2) and its high tendency to form complexes with key intermediates. ukessays.com
The direct synthesis of an aryl isocyanate, such as this compound, via this method would involve the palladium-catalyzed reaction of the corresponding nitro precursor, 2-nitro-5-methylbenzonitrile, with carbon monoxide. The general reaction is the direct conversion of the nitro group with CO to form the isocyanate and carbon dioxide. universiteitleiden.nl An indirect, two-step approach is also common, where the isocyanate is initially trapped by a solvent like an alcohol (e.g., methanol) to form a stable carbamate (B1207046) intermediate (in this case, a methylcarbamate). ukessays.comuniversiteitleiden.nl This carbamate can then be isolated and thermally decomposed in a subsequent step to yield the pure isocyanate and regenerate the alcohol. universiteitleiden.nl This indirect route can often improve selectivity and avoid side reactions.
The efficacy of palladium catalysts is greatly influenced by the choice of ligands and reaction conditions. Research on the reductive carbonylation of nitrobenzene to phenyl isocyanate has shown that N-donor ligands, such as alkylimidazoles and phenanthroline derivatives, are highly effective. researchgate.netnih.govacs.org For instance, a system using PdCl2 with an alkylimidazole ligand achieved 100% conversion of nitrobenzene and a 63.5% yield of phenyl isocyanate at 220 °C and 1400 psi of CO. researchgate.net Similarly, palladium complexes with phenanthroline ligands have demonstrated high activity and selectivity for carbamate formation, which is the precursor in the indirect route. nih.govacs.orgosti.gov
| Catalyst System | Ligand | Substrate | Product | Conditions | Conversion (%) | Yield/Selectivity (%) |
| PdCl2 | Alkylimidazole | Nitrobenzene | Phenyl isocyanate | Toluene, 220 °C, 1400 psi CO, 2 h | 100 | 63.5 (Yield) |
| Pd(phen)₂ (OTf)₂ | 1,10-phenanthroline | 1,4-Dinitrobenzene | Dicarbamate | + 4-chlorobenzoic acid | - | 86 (Selectivity) |
| Heterogenized Pd | phen-POP | Nitrobenzene | Carbamate | MeOH, CO | High | 92 (Selectivity) |
Table 1: Examples of Palladium-Catalyzed Reductive Carbonylation of Nitroarenes. Data compiled from multiple sources. researchgate.netacs.orgosti.gov
The mechanism is complex, but it is believed to involve palladium nitrosoarene complexes as potential intermediates. researchgate.net The catalytic cycle involves the coordination and activation of the nitro group and carbon monoxide by the palladium center, leading to the formation of the N=C=O functionality. ukessays.com
Analogous Synthetic Routes to Substituted Benzonitrile Isocyanates
The synthesis of specifically substituted benzonitrile isocyanates can be approached through various methods analogous to the synthesis of other functionalized aryl isocyanates.
One common laboratory-scale method that avoids phosgene is the Curtius Rearrangement . This reaction involves the thermal or photochemical decomposition of an acyl azide to form an isocyanate. libretexts.orgresearchgate.net For the synthesis of a substituted benzonitrile isocyanate, the corresponding carboxylic acid would first be converted to an acyl azide, which then rearranges to the target isocyanate. mdpi.com While versatile and effective under mild conditions, this method is not ideal for large-scale industrial applications due to the potential hazards associated with the use of azides, which can be toxic and explosive. rsc.org
Another approach involves the reaction of a substituted benzoyl chloride with a cyanate salt . A patented method describes the synthesis of substituted benzoyl isocyanates by reacting substituted benzoyl chlorides with sodium cyanate. google.com This method utilizes a composite catalyst system of a Lewis acid (like zinc chloride or ferric trichloride) and p-toluenesulfonic acid. The key advantage is the avoidance of highly toxic reagents like phosgene or expensive ones like oxalyl chloride, while also improving reaction selectivity and yield under conditions suitable for commercialization. google.com Adapting this to produce an aryl isocyanate like this compound would likely start from a corresponding amine, which would first be converted to a different precursor than a benzoyl chloride.
Furthermore, palladium-catalyzed cyanation reactions represent a powerful tool for introducing the nitrile group onto an aromatic ring. organic-chemistry.orgresearchgate.net For instance, arenediazonium tetrafluoroborate derivatives can be cyanated using various cyano sources in the presence of a palladium catalyst. organic-chemistry.org This suggests a potential synthetic strategy where an appropriately substituted bromo-aniline could first undergo diazotization and subsequent cyanation to form a bromo-benzonitrile, which could then be converted to the isocyanate via its corresponding nitro-intermediate and reductive carbonylation.
| Method | Starting Material Precursor | Key Reagents | Advantages | Disadvantages |
| Curtius Rearrangement | Carboxylic Acid | Acyl azide | Mild conditions, versatile | Use of potentially explosive azides |
| Cyanate Salt Reaction | Benzoyl Chloride | Sodium cyanate, Lewis acid | Avoids phosgene, good selectivity | Specific to benzoyl isocyanates |
| Pd-Catalyzed Cyanation | Aryl Diazonium Salt | Cyanide source, Pd catalyst | Mild conditions, broad scope | Multi-step process may be required |
Table 2: Comparison of Analogous Synthetic Routes for Functionalized Aryl Isocyanates.
Development of Sustainable and Green Synthetic Pathways for this compound
The drive towards sustainable and green chemistry has intensified the search for environmentally benign methods for isocyanate synthesis, moving away from hazardous materials and processes. researchgate.net
The reductive carbonylation discussed previously is a prime example of a greener pathway, as it replaces toxic phosgene with carbon monoxide, a readily available industrial gas. ukessays.comuniversiteitleiden.nl Further improvements in sustainability for this process include the development of heterogeneous catalysts. For example, a palladium catalyst supported on a porous organic polymer containing phenanthroline (Pd@phen-POP) has been shown to be efficient for the reductive carbonylation of nitroarenes to carbamates. nih.govacs.org Such heterogeneous catalysts offer the significant advantage of being easily separated from the reaction mixture and recycled, reducing waste and catalyst loss. nih.govacs.org
Another major area of green chemistry focuses on isocyanate- and phosgene-free routes . These methods often involve the synthesis of non-isocyanate polyurethanes (NIPUs) from alternative precursors, such as cyclic carbonates and amines. nih.govresearchgate.netresearchgate.net The formation of polyhydroxyurethanes through the ring-opening polymerization of cyclic carbonates with amines is a key strategy. nih.gov These cyclic carbonates can often be synthesized through the chemical fixation of carbon dioxide (CO₂), representing a highly attractive green chemistry route that utilizes a renewable and non-toxic C1 source. nih.gov While these routes are primarily aimed at producing polyurethanes directly, the underlying chemistry of forming urethane (B1682113) linkages without isocyanates represents a significant step in sustainable chemical production.
The development of bio-based isocyanates is also a growing field. Research is exploring the synthesis of aromatic diisocyanates from lignocellulosic raw materials like guaiacol and vanillyl alcohol, offering the prospect of greener production from renewable feedstocks. researchgate.net While not directly applicable to this compound, this trend highlights the broader move towards sustainability in the isocyanate industry.
Ultimately, the most sustainable pathway for producing a specific compound like this compound would likely involve a heterogeneously catalyzed, phosgene-free process, such as reductive carbonylation, potentially utilizing starting materials derived from renewable resources.
Reactivity and Reaction Mechanisms of 2 Isocyanato 5 Methylbenzonitrile
Electrophilic Reactivity of the Isocyanate Moiety
The carbon atom in the isocyanate group is electron-deficient due to the electronegativity of the adjacent nitrogen and oxygen atoms. This makes it a prime target for attack by nucleophiles. The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to the breaking of the pi bond and the formation of a tetrahedral intermediate. byjus.commasterorganicchemistry.com This intermediate then typically undergoes protonation to yield the final product. The reactivity of the isocyanate can be influenced by the presence of catalysts, which can activate the carbonyl group and facilitate nucleophilic attack. libretexts.org
Nucleophilic Addition Reactions
Nucleophilic addition reactions are fundamental to the chemistry of isocyanates. fiveable.me These reactions involve the addition of a nucleophile to the electrophilic carbon of the isocyanate group, resulting in the formation of a new sigma bond. byjus.com
The reaction between an isocyanate and an alcohol produces a urethane (B1682113), also known as a carbamate (B1207046). kuleuven.bemdpi.com This reaction is of immense industrial importance as it forms the basis of the polyurethane industry. kuleuven.be The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate's carbonyl carbon. kuleuven.be Kinetic studies have suggested that the reaction may involve multiple alcohol molecules, with two or three molecules participating in the transition state, particularly at high alcohol concentrations. kuleuven.be
The general reaction can be represented as: R-N=C=O + R'-OH → R-NH-CO-OR'
This reaction can be catalyzed by various compounds, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), to increase the reaction rate. researchgate.net
Table 1: Reaction of 2-Isocyanato-5-methylbenzonitrile with Alcohols
| Reactant | Product | Catalyst |
|---|---|---|
| Methanol | Methyl (2-cyano-4-methylphenyl)carbamate | None/DABCO |
| Ethanol | Ethyl (2-cyano-4-methylphenyl)carbamate | None/DABCO |
Isocyanates readily react with primary and secondary amines to form substituted ureas. beilstein-journals.orgorganic-chemistry.org The reaction is typically fast and exothermic. The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the isocyanate's carbonyl carbon.
R-N=C=O + R'-NH₂ → R-NH-CO-NH-R'
If an excess of the isocyanate is present, the initially formed urea (B33335) can further react with another isocyanate molecule to yield a biuret. mdpi.com This subsequent reaction involves the nucleophilic attack of one of the N-H groups of the urea on another isocyanate molecule. mdpi.com The formation of biurets can be promoted by heat. google.com
Table 2: Reaction of this compound with Amines
| Reactant | Product | Conditions |
|---|---|---|
| Ammonia | (2-cyano-4-methylphenyl)urea | - |
| Primary Amine (R'-NH₂) | N-(2-cyano-4-methylphenyl)-N'-R'-urea | - |
The reaction of an isocyanate with water is a crucial process, particularly in the context of polyurethane foam production. The initial reaction forms an unstable carbamic acid intermediate. mdpi.comchegg.com This carbamic acid then spontaneously decomposes to yield a primary amine and carbon dioxide gas. mdpi.comchegg.com The evolved CO₂ acts as a blowing agent in the production of polyurethane foams.
The reaction proceeds as follows:
R-N=C=O + H₂O → [R-NH-COOH] (unstable carbamic acid)
[R-NH-COOH] → R-NH₂ + CO₂
The newly formed primary amine can then react with another isocyanate molecule to form a urea linkage, as described in the previous section. mdpi.com
Cycloaddition Chemistry of the Isocyanate Group
Isocyanates can participate in cycloaddition reactions, where they act as a two-atom component. These reactions are valuable for the synthesis of heterocyclic compounds.
Dimerization and Trimerization Pathways
Isocyanates are known to undergo self-addition reactions to form dimers (uretdiones) and trimers (isocyanurates). These reactions are typically catalyzed by bases, phosphines, or certain metal compounds. The dimerization involves the [2+2] cycloaddition of two isocyanate groups to form a four-membered ring. Trimerization proceeds via a cyclotrimerization reaction to yield a stable six-membered triazine-2,4,6-trione ring. The specific conditions, including catalyst, solvent, and temperature, will influence the relative rates of dimerization versus trimerization. For this compound, the electronic effect of the nitrile and methyl groups on the benzene (B151609) ring can influence the electrophilicity of the isocyanate carbon, thereby affecting the kinetics of these cyclization reactions.
Reactions with Other Dipolarophiles
The isocyanate group in this compound can act as a dipolarophile in [3+2] cycloaddition reactions. researchgate.net Aza-oxyallyl cations, for instance, can react with isocyanates in a formal [3+2] annulation/elimination sequence. researchgate.net These types of reactions provide a pathway to various five-membered heterocyclic structures. The regioselectivity and stereoselectivity of these cycloadditions are influenced by the electronic and steric nature of both the isocyanate and the reacting dipole.
Furthermore, isocyanates can participate in [6+2] cycloaddition reactions. For example, cycloheptatriene (B165957) has been shown to undergo a selective [6+2]-cycloaddition with nitroso compounds. nih.gov While not a direct reaction of an isocyanate, this illustrates the potential for complex cycloadditions with suitable diene or triene systems. The presence of both the isocyanate and nitrile functionalities on the same aromatic ring in this compound could lead to complex and potentially competitive cycloaddition pathways depending on the reaction partner.
Nucleophilic and Electrophilic Reactivity of the Nitrile Moiety
The nitrile group (-C≡N) is a versatile functional group that can exhibit both nucleophilic and electrophilic character. libretexts.orglibretexts.orgopenstax.org The carbon atom of the nitrile is electrophilic due to the polarization of the C≡N triple bond, making it susceptible to attack by nucleophiles. libretexts.orglibretexts.orgopenstax.org Conversely, the lone pair of electrons on the nitrogen atom allows it to act as a weak base or nucleophile. youtube.com
Nitrile Oxide Formation and Cycloaddition Reactions (e.g., Isoxazole (B147169) and Oxadiazole Synthesis)
Nitrile Oxide Formation: Nitrile oxides (R-C≡N⁺-O⁻) are important intermediates in organic synthesis, primarily used in 1,3-dipolar cycloaddition reactions. chemtube3d.comchemtube3d.com They can be generated from various precursors, including the dehydration of nitroalkanes, the dehydrohalogenation of hydroximoyl chlorides, and the dehydration of O-silylated hydroxamic acids. nih.govacs.org For instance, the reaction of aliphatic nitro compounds with a dehydrating agent like phenyl isocyanate can produce nitrile oxides. chemtube3d.com
Isoxazole Synthesis: Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. youtube.com A primary route to their synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or an alkene. nih.govorganic-chemistry.orgnih.gov This reaction is often highly regioselective. organic-chemistry.org For example, the reaction of benzonitrile (B105546) oxide with various dipolarophiles leads to the formation of isoxazole derivatives. mdpi.comresearchgate.net The nitrile group of this compound could potentially be converted to a nitrile oxide, which would then be available for cycloaddition reactions to form complex isoxazole structures.
Oxadiazole Synthesis: Oxadiazoles are five-membered aromatic rings containing one oxygen and two nitrogen atoms. nih.gov The 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole (B8745197) isomers are common. The synthesis of 1,2,4-oxadiazoles can be achieved through the cycloaddition of nitrile oxides with nitriles. organic-chemistry.org This provides a direct route to incorporate the nitrile functionality of a molecule like this compound into a heterocyclic ring. Various catalysts, such as PTSA-ZnCl₂, can facilitate the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and nitriles. organic-chemistry.org
Catalytic Hydration and Amidation Reactions
Catalytic Hydration: The nitrile group can be hydrated to form an amide. mdpi.comorganic-chemistry.orgcore.ac.ukresearchgate.net This transformation is of significant industrial importance and can be catalyzed by acids, bases, or transition metal complexes. mdpi.comcore.ac.uk While traditional methods often require harsh conditions, modern catalytic systems using rhodium or ruthenium complexes allow for selective hydration under milder conditions. mdpi.comorganic-chemistry.orgacs.org For example, rhodium(I)-N-heterocyclic carbene complexes have shown excellent activity in the hydration of aromatic nitriles. mdpi.com Similarly, ruthenium hydroxide (B78521) supported on alumina (B75360) is an efficient and recyclable catalyst for this reaction in water. organic-chemistry.org
Catalytic Amidation: Nitriles can also be directly converted to amides through reactions with other reagents. For instance, the reaction of esters with nitriles in the presence of an iodine catalyst can produce N-substituted amides. nih.gov
Participation in Knoevenagel Condensations (related to benzonitriles)
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org While the nitrile group itself is not the primary reactant in a Knoevenagel condensation, aromatic aldehydes containing nitrile groups can readily participate. The reaction typically involves an aldehyde or ketone and a compound with an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, and is often catalyzed by a weak base. wikipedia.orgresearchgate.netnih.govbhu.ac.in For a molecule like this compound, if the isocyanate group were to be converted to a group that activates an adjacent position for deprotonation, it could potentially participate in Knoevenagel-type reactions. However, the more direct relevance lies in the general reactivity of benzonitriles in similar condensation reactions.
Dual Functionality and Ortho-Substituent Effects on Reactivity
Electronic Effects: The nitrile group is strongly electron-withdrawing, which will decrease the electron density on the aromatic ring and influence the reactivity of the isocyanate group. This deactivation of the ring could affect electrophilic aromatic substitution reactions, should they be attempted. The electron-withdrawing nature of the nitrile will also enhance the electrophilicity of the isocyanate carbon, potentially increasing its reactivity towards nucleophiles.
Ortho-Substituent Effects: The methyl group at the 5-position is ortho to the isocyanate group. This steric hindrance can influence the approach of reagents to the isocyanate functionality, potentially slowing down reactions or favoring certain stereochemical outcomes. Similarly, the ortho relationship between the isocyanate and the nitrile group could lead to intramolecular interactions or cyclization reactions under specific conditions. For example, the proximity of these two reactive groups might facilitate the formation of bicyclic or heterocyclic systems.
Compound Names Mentioned
Intramolecular Cyclization Cascades
The proximity of the isocyanate and nitrile groups on the aromatic ring of this compound suggests the potential for intramolecular cyclization reactions. Such cascades could provide a direct route to various heterocyclic scaffolds, which are of significant interest in medicinal and materials chemistry. Theoretical pathways could involve the initial activation of one functional group followed by an intramolecular attack by the other. For instance, nucleophilic addition to the isocyanate could be followed by cyclization involving the nitrile group, or vice-versa. However, no specific experimental studies or detailed mechanistic investigations on such intramolecular cyclization cascades involving this compound have been found in the reviewed literature.
Chemo- and Regioselectivity in Multi-Functional Transformations
The presence of two distinct reactive sites in this compound raises important questions of chemo- and regioselectivity in its reactions with multifunctional reagents. Understanding which functional group will react preferentially under specific conditions is crucial for its controlled application in synthesis. Factors such as the nature of the reagent, catalyst, and reaction conditions would be expected to play a significant role. For example, in reactions with a nucleophile containing both an amine and a hydroxyl group, the selectivity of the isocyanate group towards one of these nucleophiles would be a key determinant of the final product structure. Regrettably, specific research detailing these selectivity patterns for this compound is not available.
Multicomponent Reactions (MCRs) Incorporating this compound
Multicomponent reactions, where three or more reactants combine in a single synthetic operation, are powerful tools for the rapid generation of molecular complexity. Isocyanates are well-known participants in a variety of MCRs.
Design and Scope of 3-, 4-, and 5-Component Reactions
The incorporation of this compound into MCRs could lead to the synthesis of diverse and complex molecular architectures. For instance, in a Ugi-type four-component reaction, the isocyanate could potentially replace the traditional isocyanide component, or the nitrile group could participate in post-condensation modifications. However, the scientific literature lacks specific examples of 3-, 4-, or 5-component reactions that have been designed around or have explored the scope of using this compound as a key reactant.
Diversity-Oriented Synthesis Strategies
Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening. The bifunctional nature of this compound makes it an attractive starting point for DOS, as each functional group can be independently or sequentially reacted to generate a wide range of products from a single precursor. Despite this potential, no published DOS strategies explicitly utilizing this compound have been identified.
Catalytic Systems for Selective Transformations of this compound
Catalysis is key to controlling the reactivity and selectivity of chemical transformations. The development of catalytic systems that can selectively activate either the isocyanate or the nitrile group of this compound would be of great synthetic value. Such catalysts could enable transformations that are not possible under thermal conditions or could direct the reaction towards a specific desired outcome. Research into specific catalytic systems tailored for the selective transformation of this compound is another area that appears to be unexplored in the current body of scientific literature.
Applications in Advanced Organic Synthesis
Construction of Complex Heterocyclic Scaffolds
Heterocyclic compounds are fundamental to medicinal chemistry and materials science. 2-Isocyanato-5-methylbenzonitrile provides a strategic starting point for constructing a variety of these ring systems.
The synthesis of nitrogen-containing heterocycles is a prominent application of this compound. The methylbenzonitrile portion of the molecule has been identified as a beneficial structure for creating potent biological agents. nih.gov For instance, the triazole-pyrimidine-methylbenzonitrile core has been successfully designed and synthesized to create dual A2A/A2B adenosine (B11128) receptor antagonists for potential use in cancer immunotherapy. nih.gov In these complex syntheses, the isocyanate group can serve as a reactive handle to link the core structure to other molecular fragments.
Furthermore, isocyanates and their related isocyanide isomers are key reactants in multicomponent reactions that build complex ring systems. The Ugi reaction, for example, can utilize an isocyanate to construct substituted pyrrolidin-5-one-2-carboxamides in a single, efficient step. rsc.org This highlights the potential of this compound in novel, convergent synthetic strategies.
| Heterocycle Class | Synthetic Approach | Key Feature of Precursor |
| Triazoles | Utilized in multi-step synthesis to form a triazole-pyrimidine-methylbenzonitrile core. nih.gov | The methylbenzonitrile moiety is crucial for biological activity. nih.gov |
| Pyrrolidines | Can be synthesized via multi-component reactions like the Ugi reaction. rsc.org | The isocyanate group is a key reactant in the ring-forming step. rsc.org |
The versatility of this compound extends to the synthesis of heterocycles containing other heteroatoms like oxygen and sulfur. The isocyanate group's high reactivity towards nucleophiles is central to these transformations.
For oxygen-containing heterocycles, the isocyanate can react with molecules containing hydroxyl groups. This can initiate an intramolecular cyclization process, leading to the formation of rings such as tetrahydrofurans or chromenes. pku.edu.cnnih.gov The insertion of arynes, generated from related precursors, into the C=O bond of aldehydes is another modern method for creating a variety of oxygen heterocycles. nih.gov
Similarly, the synthesis of sulfur-containing heterocycles can be envisioned. The reaction of the isocyanate group with sulfur nucleophiles, such as thiols, would form thiocarbamate intermediates. These intermediates could then be guided through further reaction sequences to yield sulfur-containing rings like thiazoles or thiophenes, which are significant in flavour chemistry and as pharmaceutical scaffolds. inchem.org
The rigid scaffold of this compound makes it an excellent starting material for building larger, fused aromatic systems. One notable example is the synthesis of azachrysenes, a class of polycyclic aza-aromatic hydrocarbons. Research has shown that condensations involving 2-methylbenzonitrile derivatives can produce the core structure of these complex molecules. chim.it Specifically, the reaction can involve the condensation of the benzonitrile (B105546) with aromatic aldehydes to construct the fused ring system. chim.it The presence of an isocyanate group on this precursor provides a valuable site for introducing additional diversity or for linking the azachrysene core to other molecular systems.
The development of new chemical reactions is crucial for advancing organic synthesis. This compound is a substrate well-suited for the exploration of novel ring-forming strategies. Its bifunctional nature allows for sequential or one-pot reactions that can rapidly build molecular complexity. For example, a Ugi reaction followed by an intramolecular olefination has been developed to construct pyrrolidin-5-one derivatives, showcasing a novel conversion of reactants. rsc.org The development of such unprecedented multi-component reactions under mild conditions demonstrates the utility of functionalized isocyanates in creating diverse and complex heterocyclic libraries. rsc.org
Role as a Key Building Block in Polymer Chemistry
Beyond small molecule synthesis, this compound is a valuable monomer precursor in polymer chemistry, particularly for high-performance materials.
Isocyanates are fundamental building blocks for polyurethane and polyurea polymers. aidic.itresearchgate.net The reaction of an isocyanate with a polyol (a molecule with multiple hydroxyl groups) produces a polyurethane, while the reaction with a polyamine yields a polyurea. As an aromatic isocyanate, this compound exhibits higher reactivity compared to aliphatic isocyanates, which is often desirable in polymerization processes. aidic.itresearchgate.net
The use of this specific monomer introduces both the urethane (B1682113)/urea (B33335) linkage and a pendant methylbenzonitrile group into the polymer chain. This nitrile functionality is significant as it can be used for post-polymerization modification, such as cross-linking or the attachment of other functional molecules, to fine-tune the material's properties. While many polyurethane applications utilize di- or polyisocyanates to build the polymer network, monofunctional isocyanates like this compound are essential for controlling chain length or for creating functional end-caps on polymer chains.
| Polymer Type | Key Reaction | Role of this compound | Potential Advantage |
| Polyurethanes | Isocyanate + Polyol | Monomer precursor. aidic.it | High reactivity (aromatic isocyanate); provides pendant nitrile group for further functionalization. aidic.it |
| Polyureas | Isocyanate + Polyamine | Monomer precursor. | High reactivity; introduces nitrile functionality for modifying polymer properties. |
Synthesis of Functional Copolymers
The dual functionality of this compound allows for its incorporation into various polymer architectures to impart specific properties. The isocyanate group can readily react with a variety of functional groups, such as hydroxyls and amines, making it a suitable monomer for step-growth polymerization to form polyurethanes and polyureas. The presence of the nitrile group offers a site for further chemical modification or can influence the polymer's physical properties, such as polarity and thermal stability.
Research into the synthesis of functional copolymers often involves techniques like free-radical polymerization. sapub.org For instance, the copolymerization of methacrylate (B99206) monomers, such as methyl methacrylate (MMA) with other functional methacrylates, is a well-established method for creating copolymers with tailored properties. sapub.org While direct studies detailing the copolymerization of this compound with common monomers like acrylates are not extensively documented in readily available literature, the principles of copolymer synthesis suggest its potential as a comonomer. The reactivity of the isocyanate group would likely require protection or careful selection of polymerization conditions to prevent side reactions. The resulting copolymers would possess pendant nitrile groups, which could be leveraged for post-polymerization modifications, such as hydrolysis to carboxylic acids or reduction to amines, thereby introducing new functionalities to the polymer backbone.
Integration into Self-Healing Polymer Systems (via isocyanate prepolymers)
Self-healing polymers have emerged as a class of smart materials capable of autonomously repairing damage. One prominent approach involves the microencapsulation of a healing agent, which is released upon fracture to react and mend the damaged area. illinois.edumdpi.com Isocyanates are particularly attractive as healing agents because they can react with atmospheric moisture or with co-encapsulated polyols to form a durable polyurethane or polyurea patch. illinois.edumdpi.com
The general strategy involves the encapsulation of an isocyanate-based prepolymer. bohrium.comrsc.org These prepolymers are typically synthesized by reacting a diisocyanate with a polyol, leaving reactive isocyanate end-groups. illinois.edubohrium.com When a crack ruptures the microcapsules, the prepolymer is released and reacts with a curing agent or ambient moisture to form a cross-linked network that seals the damage. mdpi.combohrium.com
While specific research on the integration of this compound into these systems is not widely published, its structure suggests potential benefits. The incorporation of this monofunctional isocyanate as a comonomer in the synthesis of the polyurethane prepolymer could introduce nitrile functionalities into the self-healing matrix. The nitrile group could potentially enhance the adhesion of the healed region to the polymer matrix or could be used as a spectroscopic marker to study the healing process. Furthermore, the development of isocyanate-terminated prepolymers from monomers like isophorone (B1672270) diisocyanate (IPDI) has been shown to create efficient self-healing systems in coatings. mdpi.combohrium.com
Intermediate in the Synthesis of Agrochemical Research Compounds (e.g., Herbicides)
The isocyanate functionality is a key reactive group for the synthesis of urea derivatives, a class of compounds that includes many commercial herbicides. nih.gov The general synthesis of herbicidal ureas involves the reaction of a substituted phenyl isocyanate with an amine. nih.gov This reaction is typically straightforward and high-yielding.
This compound can serve as a precursor for novel herbicidal urea derivatives. By reacting it with various primary or secondary amines, a library of N-(2-cyano-4-methylphenyl)ureas can be generated. The substituents on the amine component can be varied to fine-tune the herbicidal activity and selectivity. The presence of the cyano and methyl groups on the phenyl ring can influence the molecule's interaction with its biological target, as well as its environmental fate and degradation profile. While specific commercial herbicides derived directly from this compound are not prominently documented, the synthetic pathway is a well-established route in agrochemical research for the discovery of new active ingredients. google.com
Precursor for Pharmaceutical Intermediate Research (focus on synthetic pathways)
Quinazolinone and its derivatives are a prominent class of heterocyclic compounds that form the core structure of many pharmaceuticals with a wide range of biological activities, including anticancer and anti-inflammatory properties. openmedicinalchemistryjournal.comgoogle.comrsc.orgresearchgate.net The synthesis of the quinazolinone scaffold can be achieved through various methods, often involving the cyclization of anthranilic acid derivatives or related precursors. researchgate.netorganic-chemistry.org
One synthetic route to quinazolinones involves the reaction of an isocyanate with an anthranilic acid derivative. google.com In this context, this compound can be a valuable precursor. The reaction of this isocyanate with an appropriately substituted anthranilic acid could lead to the formation of a urea intermediate, which can then undergo intramolecular cyclization to form a quinazolinone. The cyano and methyl groups from the starting isocyanate would be incorporated into the final quinazolinone structure, providing a handle for further diversification and for modulating the compound's pharmacological properties. The development of efficient, one-pot, multicomponent reactions for the synthesis of quinazoline (B50416) derivatives is an active area of research, and isocyanate precursors are often key to these strategies. openmedicinalchemistryjournal.com
Development of Novel Reagents and Ligands for Catalysis
The field of catalysis heavily relies on the design and synthesis of novel ligands that can coordinate to metal centers and modulate their catalytic activity and selectivity. mst.educaltech.edugoogle.comnih.gov The reaction of the isocyanate group in this compound with molecules containing nucleophilic groups (e.g., amines, alcohols, thiols) that also possess a coordinating site for a metal can lead to the formation of new ligand architectures.
For instance, reacting this compound with an amino-functionalized pyridine (B92270) or a similar heterocyclic compound would result in a urea-linked ligand. The nitrogen atoms of the pyridine and the urea functionality, along with the nitrile group, could act as coordination sites for transition metals. The electronic properties of the resulting metal complex, and thus its catalytic activity, would be influenced by the substituents on the ligand framework. Research has shown that metal complexes with ligands derived from related isocyanates can be active catalysts in various organic transformations, such as the synthesis of N-(alkoxycarbonyl)indoles. nih.gov While specific examples detailing the use of ligands derived from this compound are not abundant in the literature, the synthetic principles suggest a promising avenue for the development of new catalysts for a range of chemical reactions. mst.edunih.govnih.gov
Computational Chemistry and Mechanistic Elucidation of 2 Isocyanato 5 Methylbenzonitrile Transformations
Quantum Chemical Calculations of Electronic Structure and Bonding
The electronic structure and nature of chemical bonding in 2-isocyanato-5-methylbenzonitrile are fundamental to understanding its reactivity. Quantum chemical calculations, primarily employing Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP), provide detailed insights into these characteristics. nih.govresearchgate.net Methods such as B3LYP or M06 are often paired with basis sets like TZVP or Def2TZVP to achieve a balance between computational cost and accuracy for calculating molecular structures and energies. nih.gov
These calculations can precisely determine the molecule's geometric parameters. The resulting data reveals the spatial arrangement of atoms, including key bond lengths and angles within the benzene (B151609) ring, the isocyanate (-N=C=O) group, and the nitrile (-C≡N) group. Analysis of the electronic properties yields critical information such as the distribution of electron density, molecular orbital energies, and the electrostatic potential map.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the LUMO and its localization on the electrophilic carbon atom of the isocyanate group indicate the molecule's susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, Natural Bond Orbital (NBO) analysis can be performed to investigate charge distribution and delocalization effects, providing a quantitative picture of the bonding interactions within the molecule. chemrxiv.org
Table 1: Predicted Geometric Parameters of this compound Note: These are representative values based on typical quantum chemical calculations for similar aromatic isocyanates.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | N=C (isocyanate) | ~1.21 Å |
| Bond Length | C=O (isocyanate) | ~1.18 Å |
| Bond Length | C-N (ring-isocyanate) | ~1.40 Å |
| Bond Length | C≡N (nitrile) | ~1.16 Å |
| Bond Angle | C-N=C (isocyanate) | ~126° |
| Bond Angle | N=C=O (isocyanate) | ~178° |
Table 2: Calculated Electronic Properties of this compound Note: Values are illustrative and depend on the specific computational method and basis set used.
| Property | Predicted Value |
|---|---|
| HOMO Energy | -7.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 6.7 eV |
| Dipole Moment | 3.5 D |
| Mulliken Charge on Isocyanate Carbon | +0.65 e |
Mechanistic Investigations of Reaction Pathways (e.g., Transition State Analysis)
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of reactions involving this compound. The high reactivity of the isocyanate group makes it a focal point for mechanistic studies, particularly in reactions with nucleophiles such as alcohols, amines, or water.
DFT calculations are commonly used to map the potential energy surface of a reaction. mdpi.com This process involves identifying and characterizing the geometries and energies of all relevant species along the reaction coordinate, including reactants, intermediates, transition states, and products. For instance, in the reaction with an alcohol to form a urethane (B1682113), computational models can distinguish between different possible mechanisms, such as a concerted pathway or a stepwise pathway involving a zwitterionic intermediate. researchgate.net
Transition state (TS) analysis is central to these investigations. By locating the TS—a first-order saddle point on the potential energy surface—the activation energy (ΔG‡) of the reaction can be calculated. mdpi.com This value is critical for understanding the reaction kinetics. Comparing the activation energies of competing pathways allows for the determination of the most favorable reaction mechanism. For example, calculations can show whether the nucleophilic attack occurs at the C=N or C=O bond of the isocyanate group, although addition to the C=N bond is generally favored. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state correctly connects the reactants and products.
Table 3: Hypothetical Activation Energies for the Reaction of this compound with a Nucleophile (NuH)
| Proposed Pathway | Description | Calculated ΔG‡ (kcal/mol) |
|---|---|---|
| Concerted Mechanism | Single transition state where Nu-C and N-H bonds form simultaneously. | 25.5 |
| Stepwise Associative Mechanism | Step 1: Nucleophilic attack to form an intermediate. Step 2: Proton transfer. | 20.1 |
| Solvent-Assisted Mechanism | A solvent molecule facilitates proton transfer in the transition state. | 18.7 |
Prediction of Reactivity, Regioselectivity, and Stereoselectivity
Building upon electronic structure calculations and mechanistic studies, computational chemistry can predict the reactivity and selectivity of this compound in various transformations.
Regioselectivity: In molecules with multiple reactive sites, computational methods can predict which site is more likely to react. The isocyanate group is significantly more electrophilic than the nitrile group. Within the isocyanate (-N=C=O) moiety, a nucleophile will preferentially attack the central carbon atom. By calculating and comparing the activation energies for attack at different positions, the regioselectivity can be quantitatively predicted.
Stereoselectivity: For reactions that can produce stereoisomers, computational analysis of the transition state energies for the formation of each isomer can predict the stereochemical outcome. Although the core structure of this compound is achiral, reactions with chiral nucleophiles or catalysts can lead to chiral products. By modeling the diastereomeric transition states, the favored product can be identified by finding the pathway with the lowest activation energy.
Molecular Dynamics Simulations for Conformational Analysis and Reactivity
While quantum chemical calculations are excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms by solving Newton's equations of motion, offering a view of molecular flexibility, conformational preferences, and the influence of solvent. nih.gov
For this compound, MD simulations can be used to explore its conformational landscape. This involves studying the rotation around the single bonds connecting the isocyanate and nitrile groups to the aromatic ring. The simulations can reveal the most stable conformations and the energy barriers between them. This information is crucial, as the reactivity of the molecule can be dependent on its conformation.
Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). frontiersin.orgdovepress.com RMSD tracks the deviation of the molecule's structure from an initial reference structure over time, indicating conformational stability. dovepress.com RMSF measures the fluctuation of individual atoms, highlighting flexible regions of the molecule. By running simulations in an explicit solvent, one can also study how solvent molecules interact with the solute and influence its structure and reactivity.
Table 4: Typical Parameters for an MD Simulation of this compound
| Parameter | Value/Setting |
|---|---|
| Force Field | GAFF (General Amber Force Field) |
| Solvent Model | TIP3P Water |
| System Temperature | 300 K |
| System Pressure | 1 bar |
| Simulation Time | 100 ns |
| Time Step | 2 fs |
In Silico Screening for Novel Reaction Discovery
In silico screening utilizes computational power to rapidly evaluate large numbers of potential reactions, identifying promising candidates for experimental investigation. mdpi.com This approach can accelerate the discovery of novel transformations for this compound.
The process typically involves creating a virtual library of potential reactants (e.g., diverse nucleophiles, catalysts, or reaction partners). High-throughput computational methods are then used to predict the outcome of the reaction between this compound and each library member. This screening can be based on several criteria:
Kinetic Accessibility: Estimating the activation energy (ΔG‡) using rapid quantum chemical methods or quantitative structure-activity relationship (QSAR) models to identify reactions that are likely to proceed at a reasonable rate.
Docking Studies: In the context of catalysis, molecular docking can be used to predict how this compound might bind to the active site of a catalyst, providing insights into potential catalytic cycles.
By filtering a large virtual library based on these computational predictions, a much smaller, more promising set of reactions can be prioritized for synthesis and testing in the laboratory, saving significant time and resources.
Advanced Spectroscopic and Spectrometric Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR) for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-isocyanato-5-methylbenzonitrile. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the methyl group protons. The aromatic region typically displays complex splitting patterns due to the coupling between adjacent protons on the benzene (B151609) ring. The methyl group appears as a singlet, shifted downfield due to the influence of the aromatic ring.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. Key resonances include those for the isocyanate carbon, the nitrile carbon, the methyl carbon, and the aromatic carbons. The chemical shifts of these carbons are indicative of their electronic environment. For instance, the isocyanate carbon (N=C=O) typically appears in a characteristic downfield region.
2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for more detailed structural elucidation. COSY experiments would reveal the coupling relationships between the aromatic protons, aiding in their specific assignment. HSQC would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra.
The following table summarizes typical NMR data for this compound.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | ~2.4 | Singlet | -CH₃ |
| ¹H | ~7.2 - 7.6 | Multiplet | Aromatic CH |
| ¹³C | ~20 | Quartet | -CH₃ |
| ¹³C | ~117 | Singlet | -CN |
| ¹³C | ~120 - 140 | Multiple Signals | Aromatic C |
| ¹³C | ~130 | Singlet | -NCO |
Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.
NMR spectroscopy is also invaluable for monitoring the progress of reactions involving this compound. For example, in a reaction where the isocyanate group is consumed, the disappearance of its characteristic ¹³C NMR signal and the appearance of new signals corresponding to the product can be tracked over time.
Mass Spectrometry (MS) Techniques (e.g., HRMS, LC-MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to study its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound with a high degree of confidence, confirming its identity. For this compound (C₉H₆N₂O), the expected exact mass can be calculated and compared to the experimental value.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing the purity of this compound samples and for identifying any impurities or byproducts from a reaction mixture.
Fragmentation Analysis: Under the energetic conditions of a mass spectrometer, this compound can undergo fragmentation. The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways could involve the loss of the isocyanate group (NCO) or the methyl group (CH₃). The observed fragmentation pattern serves as a fingerprint for the molecule.
| Technique | Information Obtained |
| HRMS | Accurate mass measurement, elemental formula determination. |
| LC-MS | Separation and identification of components in a mixture. |
| Fragmentation | Structural information based on the pattern of fragment ions. |
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are particularly effective for identifying the characteristic functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a very strong and sharp absorption band in the region of 2275-2250 cm⁻¹. This band is characteristic of the asymmetric stretching vibration of the isocyanate (-N=C=O) functional group. Another key absorption is the stretching vibration of the nitrile (-C≡N) group, which typically appears around 2230-2210 cm⁻¹. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy also provides information about the vibrational modes. The symmetric stretching vibration of the isocyanate group, which is often weak in the IR spectrum, can be more prominent in the Raman spectrum. Similarly, the nitrile stretch is also observable in the Raman spectrum.
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Intensity |
| Isocyanate (-NCO) | Asymmetric Stretch | 2275 - 2250 | Strong, Sharp |
| Nitrile (-CN) | Stretch | 2230 - 2210 | Medium |
| Aromatic C-H | Stretch | > 3000 | Medium |
| Aromatic C=C | Stretch | 1600 - 1450 | Variable |
Chromatographic Methods (e.g., HPLC, UPLC, GC) for Purity Assessment and Reaction Progress Monitoring
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of chemical reactions.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are powerful separation techniques that can be used to separate this compound from impurities or other reactants and products. A suitable stationary phase (e.g., C18) and mobile phase are chosen to achieve optimal separation. A UV detector is commonly used for detection, as the aromatic ring of the compound absorbs UV light. The retention time of the compound is a characteristic parameter under specific chromatographic conditions.
Gas Chromatography (GC): Due to its volatility, this compound can also be analyzed by gas chromatography. In GC, the compound is vaporized and separated in a gaseous mobile phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. GC is particularly useful for assessing the presence of volatile impurities.
By analyzing samples at different time points during a reaction, these chromatographic methods can provide quantitative data on the consumption of this compound and the formation of products, thus allowing for effective reaction monitoring.
X-ray Crystallography for Solid-State Structure Determination (if crystalline derivatives are obtained)
While this compound is a liquid or low-melting solid at room temperature, its solid-state structure can be determined if suitable crystals are obtained. More commonly, crystalline derivatives of this compound are prepared and analyzed by X-ray crystallography. For example, reacting the isocyanate with an amine would yield a urea (B33335) derivative, which is often a stable, crystalline solid.
Future Directions and Emerging Research Avenues for 2 Isocyanato 5 Methylbenzonitrile
Advancements in Catalytic Efficiencies for Synthesis and Transformations
Future research is expected to focus on enhancing the efficiency and selectivity of catalytic systems for both the synthesis and subsequent transformations of 2-isocyanato-5-methylbenzonitrile. Current synthetic routes to isocyanates often involve hazardous reagents like phosgene (B1210022). universityofcalifornia.eduthieme-connect.comacs.org A key area of development will be the exploration of greener, more efficient catalytic pathways.
One promising direction is the use of novel metal-based and organocatalysts for the direct carbonylation of corresponding amines or the ammoxidation of suitable precursors. gychbjb.com For instance, research into Co-N-C catalysts for the synthesis of p-methylbenzonitrile from p-methylbenzyl alcohol has shown high conversion and selectivity, a methodology that could be adapted for this compound precursors. gychbjb.com
Furthermore, the development of catalysts for the selective transformation of the isocyanate or nitrile group is a significant research frontier. For the isocyanate group, catalysts for cyclotrimerization, leading to the formation of isocyanurates, are of particular interest for creating cross-linked polymers with enhanced thermal and mechanical properties. tue.nl Research into catalysts like bidentate pyrrolyl lithium complexes has demonstrated high yields in short reaction times for phenyl isocyanate, suggesting potential applicability. tue.nl For the nitrile group, catalytic hydration to amides or reduction to amines in the presence of the isocyanate function would enable the synthesis of a diverse range of novel monomers and intermediates.
| Catalyst Type | Potential Application for this compound | Research Focus |
| Co-N-C Catalysts | Synthesis from precursors like 2-amino-5-methylbenzyl alcohol | Improving yield and selectivity; catalyst stability and reusability. |
| Bidentate Pyrrolyl Lithium Complexes | Cyclotrimerization of the isocyanate group | Catalyst loading optimization; substrate scope with functionalized isocyanates. tue.nl |
| Ruthenium-based Catalysts | Selective nitrile group transformations | Chemoselective hydration or reduction; catalyst tolerance to the isocyanate group. |
| Photocatalysts | Cyanide-free nitrile synthesis routes | Utilizing visible-light-assisted methods with safer cyanide sources. researchgate.netorganic-chemistry.org |
Integration into Flow Chemistry and Microreactor Technologies
The integration of the synthesis and transformation of this compound into flow chemistry and microreactor systems presents a significant opportunity for process intensification and enhanced safety. universityofcalifornia.eduthieme-connect.comacs.orggoogle.com Isocyanate synthesis, in particular, often involves highly reactive and hazardous intermediates, making the precise control offered by microreactors highly advantageous. universityofcalifornia.eduwikipedia.orgmdpi.commdpi.comyoutube.com
Flow chemistry enables the safe handling of hazardous reagents and intermediates by maintaining small reaction volumes and providing superior heat and mass transfer. universityofcalifornia.edumdpi.commdpi.com This technology has been successfully applied to the synthesis of isocyanates from carboxylic acids via a Curtius rearrangement, a process that avoids the use of phosgene. thieme-connect.comacs.org Adopting such a continuous flow process for this compound could lead to a safer, more scalable, and efficient manufacturing process. thieme-connect.comacs.org
Microreactors can also facilitate the precise control of polymerization reactions involving the isocyanate group, allowing for the synthesis of polymers with well-defined architectures and molecular weight distributions. wikipedia.orgyoutube.com The ability to rapidly screen reaction conditions and optimize processes will accelerate the development of new materials derived from this compound.
| Technology | Advantage for this compound | Research Focus |
| Flow Chemistry | Enhanced safety, scalability, and efficiency for isocyanate synthesis. universityofcalifornia.eduthieme-connect.comacs.orggoogle.com | Development of integrated multi-step flow syntheses; in-line purification techniques. rsc.org |
| Microreactors | Precise control over reaction parameters (temperature, residence time). wikipedia.orgmdpi.commdpi.comyoutube.com | Design of microreactors for handling multiphase reactions; catalyst immobilization within microchannels. google.com |
| Process Analytical Technology (PAT) | Real-time monitoring and control of reactions. | Integration of spectroscopic and other analytical techniques into flow systems. |
Exploration of Bio-Inspired Synthetic Pathways
The development of bio-inspired and biocatalytic methods for the synthesis of nitriles is a rapidly growing field of research that could offer sustainable alternatives to traditional chemical synthesis. tugraz.at Recent advancements have demonstrated the use of enzymes to produce nitriles from carboxylic acids, completely avoiding the use of toxic cyanide. tugraz.at
This enzymatic cascade, which involves the conversion of a carboxylic acid to an aldehyde followed by reaction with hydroxylamine (B1172632) to form an oxime that is then dehydrated to a nitrile, could be a groundbreaking approach for the synthesis of precursors to this compound. tugraz.at The starting materials for such a process could potentially be derived from renewable resources like lignin (B12514952), which contains aromatic structures that could be functionalized. tugraz.at
While the direct biocatalytic synthesis of an isocyanate is more challenging due to the high reactivity of this functional group, research into bio-based isocyanates from sources like fatty acids is ongoing and could provide inspiration for future pathways. mdpi.com The exploration of enzymes that can tolerate and selectively act on nitrile-containing precursors will be crucial for the advancement of this research avenue.
| Bio-Inspired Approach | Potential Application | Research Focus |
| Enzymatic Cascade for Nitrile Synthesis | Cyanide-free synthesis of the benzonitrile (B105546) moiety. tugraz.at | Enzyme discovery and engineering for improved efficiency and substrate scope; process optimization for economic viability. tugraz.at |
| Lignin Valorization | Use of renewable aromatic feedstocks. nih.gov | Development of selective lignin depolymerization and functionalization methods. |
| Bio-based Isocyanate Precursors | Sustainable routes to the isocyanate functionality. mdpi.com | Identification of suitable bio-based starting materials and conversion pathways. |
Development of Smart Materials Based on this compound Derivatives
The dual functionality of this compound makes it an excellent building block for the creation of "smart" materials—materials that respond to external stimuli. The isocyanate group is a cornerstone for the synthesis of polyurethanes, while the nitrile group can be leveraged to introduce specific functionalities or to participate in cross-linking reactions. researchgate.netmdpi.com
Derivatives of this compound can be incorporated into polyurethane backbones to create materials with tunable properties. researchgate.netmdpi.comnih.gov For example, the nitrile group can be hydrolyzed to a carboxylic acid, which can then act as an internal stimulus-responsive site (e.g., to pH changes) or be used for further functionalization. The polarity of the nitrile group can also influence the phase separation in polyurethanes, impacting their mechanical and thermal properties. mdpi.com
Furthermore, the development of self-healing polymers is a major area of interest. mdpi.com The incorporation of reversible bonds, which can be facilitated by the functional groups derived from the nitrile moiety, into a polyurethane network based on this compound could lead to materials with enhanced durability and lifespan.
| Smart Material Concept | Role of this compound Derivative | Potential Applications |
| Stimuli-Responsive Polymers | Nitrile group as a precursor to responsive functionalities (e.g., carboxylates). | Drug delivery systems, sensors, adaptive coatings. nih.gov |
| High-Performance Polyurethanes | Nitrile group influencing polymer morphology and hydrogen bonding. mdpi.com | Advanced elastomers, adhesives, and foams. researchgate.netgoogle.comgoogle.com |
| Self-Healing Materials | Incorporation of reversible cross-links via the nitrile-derived functional groups. | Recyclable and damage-tolerant composites and coatings. mdpi.com |
Synergistic Approaches Combining Synthetic and Computational Methodologies
The synergy between experimental synthesis and computational modeling is a powerful tool for accelerating the discovery and optimization of new molecules and materials. For this compound, computational methods like Density Functional Theory (DFT) can provide deep insights into its reactivity, electronic structure, and spectroscopic properties. nih.govresearchgate.netorientjchem.org
Computational studies can be employed to predict the reactivity of the isocyanate and nitrile groups, guiding the design of selective synthetic transformations. nih.govacs.org For example, modeling the transition states of catalytic reactions can help in the rational design of more efficient catalysts. chemrxiv.org DFT calculations have been used to study the electronic properties and reactivity of related benzonitrile and isocyanate compounds, providing a framework for understanding this compound. nih.govresearchgate.netorientjchem.org
In the realm of materials science, computational simulations can predict the properties of polymers derived from this compound. By modeling the interactions between polymer chains and the resulting morphology, researchers can screen potential candidates for specific applications before undertaking extensive experimental synthesis. nih.gov This integrated approach will undoubtedly streamline the development of novel materials with tailored properties.
| Computational Method | Application to this compound | Expected Outcome |
| Density Functional Theory (DFT) | Prediction of reactivity, bond energies, and spectroscopic properties. nih.govresearchgate.netorientjchem.org | Rational design of selective reactions and catalysts. chemrxiv.org |
| Molecular Dynamics (MD) Simulations | Modeling of polymer chain interactions and morphology. | Prediction of mechanical, thermal, and barrier properties of derived polymers. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying enzymatic reactions involving precursors. | Understanding biocatalytic mechanisms and guiding enzyme engineering. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
